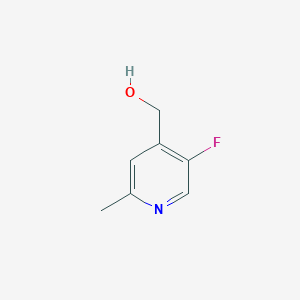

(5-Fluoro-2-methyl-4-pyridyl)methanol

Beschreibung

(5-Fluoro-2-methyl-4-pyridyl)methanol is a pyridine derivative featuring a hydroxymethyl group at position 4, a methyl group at position 2, and a fluorine atom at position 5 of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The fluorine atom enhances metabolic stability and modulates electron density, while the hydroxymethyl group serves as a versatile handle for further functionalization .

Eigenschaften

IUPAC Name |

(5-fluoro-2-methylpyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-2-6(4-10)7(8)3-9-5/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOPKDZVHSVCQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-fluoro-2-methylpyridine with formaldehyde in the presence of a reducing agent to yield the desired product .

Industrial Production Methods: Industrial production of (5-Fluoro-2-methyl-4-pyridyl)methanol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Types of Reactions:

Oxidation: (5-Fluoro-2-methyl-4-pyridyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products:

Oxidation: Formation of 5-fluoro-2-methyl-4-pyridinecarboxylic acid.

Reduction: Formation of 5-fluoro-2-methyl-4-pyridylmethane.

Substitution: Formation of 5-substituted-2-methyl-4-pyridylmethanol derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Intermediate in Drug Development

(5-Fluoro-2-methyl-4-pyridyl)methanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance the pharmacological properties of the resulting drugs. For instance, it can be used to synthesize novel inhibitors targeting specific enzymes or receptors involved in disease processes.

Case Study: PRMT5 Inhibitors

Recent studies have highlighted the compound's relevance in developing inhibitors for protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in several cancers. Compounds derived from (5-Fluoro-2-methyl-4-pyridyl)methanol have shown promise in inhibiting PRMT5 activity, suggesting its potential as a therapeutic agent against tumors associated with this target .

Biological Activities

Anticancer Properties

Research indicates that derivatives of (5-Fluoro-2-methyl-4-pyridyl)methanol exhibit anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve modulation of signaling pathways related to cell growth and survival.

Case Study: Xanthine Oxidase Inhibition

In a study focusing on xanthine oxidase inhibitors, (5-Fluoro-2-methyl-4-pyridyl)methanol derivatives were synthesized and evaluated for their biological activity. The results demonstrated significant inhibition of xanthine oxidase, an enzyme linked to gout and other inflammatory conditions, highlighting the compound's therapeutic potential .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (5-Fluoro-2-methyl-4-pyridyl)methanol is vital for optimizing its pharmacological properties. Researchers investigate how modifications to the pyridine ring and hydroxymethyl group influence biological activity, selectivity, and toxicity. This knowledge is essential for designing more effective drugs with fewer side effects.

Potential Therapeutic Uses

The unique properties of (5-Fluoro-2-methyl-4-pyridyl)methanol suggest several potential therapeutic applications:

- Cancer Therapy : As a PRMT5 inhibitor, it may play a role in targeted cancer therapies.

- Inflammatory Diseases : Its ability to inhibit xanthine oxidase positions it as a candidate for treating conditions like gout.

- Neurodegenerative Disorders : Ongoing research may reveal additional applications in neuropharmacology, given the compound's structural features that could interact with neurological targets.

Wirkmechanismus

The mechanism of action of (5-Fluoro-2-methyl-4-pyridyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridylmethanol Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of (5-Fluoro-2-methyl-4-pyridyl)methanol and its analogs:

Key Observations:

Electronic Effects: The methoxy group in (5-Fluoro-2-methoxypyridin-4-yl)methanol donates electron density via resonance, contrasting with the methyl group in the target compound, which donates weakly via induction. This difference impacts reactivity in electrophilic substitution reactions . Halogen Substituents: Chlorine (in and ) is more electron-withdrawing than fluorine, reducing the electron density of the pyridine ring and altering acidity/basicity profiles .

Molecular Weight and Polarity :

Comparative Reactivity in Further Functionalization

Biologische Aktivität

(5-Fluoro-2-methyl-4-pyridyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical interactions, and therapeutic implications based on diverse research findings.

- Chemical Name : (5-Fluoro-2-methyl-4-pyridyl)methanol

- CAS Number : 1803849-18-4

- Molecular Formula : C7H8FN

- Molecular Weight : 143.14 g/mol

The biological activity of (5-Fluoro-2-methyl-4-pyridyl)methanol primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to modulate various biochemical pathways, influencing cellular functions and metabolic processes.

Enzyme Inhibition

Research indicates that (5-Fluoro-2-methyl-4-pyridyl)methanol can inhibit certain enzymes, leading to altered metabolic flux. This inhibition can affect the levels of key metabolites within cells, thereby influencing overall cellular metabolism.

Receptor Modulation

The compound may also interact with various receptors, potentially impacting signaling pathways related to inflammation and immune responses. Its ability to bind to these receptors suggests a role in therapeutic applications for conditions like asthma and allergic reactions .

Biological Activity in Cell Lines

Studies have demonstrated that (5-Fluoro-2-methyl-4-pyridyl)methanol exhibits cytotoxic effects on certain cancer cell lines. For instance, it has been evaluated for its efficacy against MCF-7 breast cancer cells, showing significant growth inhibition compared to control compounds .

Table 1: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (5-Fluoro-2-methyl-4-pyridyl)methanol | MCF-7 | 12.91 | |

| 5-Fluorouracil | MCF-7 | 17.02 |

Case Studies

- Asthma Treatment : In a preclinical study, (5-Fluoro-2-methyl-4-pyridyl)methanol was evaluated for its potential as a CRTH2 antagonist, which is beneficial in treating eosinophilic asthma . The compound demonstrated a favorable pharmacokinetic profile and reduced eosinophilic inflammation in animal models.

- Cancer Research : Another study focused on the compound's effects on various cancer cell lines, where it was found to induce apoptosis through the activation of caspase pathways . This suggests its potential as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies indicate that (5-Fluoro-2-methyl-4-pyridyl)methanol has good oral bioavailability and a favorable clearance rate in animal models. Its distribution within tissues is influenced by its interactions with transport proteins, which determine its localization and efficacy in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.